N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide
Brand Name: Vulcanchem
CAS No.: 112308-00-6
VCID: VC16747867
InChI: InChI=1S/C16H16N2O2S/c1-17(2)16(20)21-18(14-11-7-4-8-12-14)15(19)13-9-5-3-6-10-13/h3-12H,1-2H3
SMILES:
Molecular Formula: C16H16N2O2S
Molecular Weight: 300.4 g/mol

N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide

CAS No.: 112308-00-6

Cat. No.: VC16747867

Molecular Formula: C16H16N2O2S

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide - 112308-00-6

Specification

CAS No. 112308-00-6
Molecular Formula C16H16N2O2S
Molecular Weight 300.4 g/mol
IUPAC Name S-(N-benzoylanilino) N,N-dimethylcarbamothioate
Standard InChI InChI=1S/C16H16N2O2S/c1-17(2)16(20)21-18(14-11-7-4-8-12-14)15(19)13-9-5-3-6-10-13/h3-12H,1-2H3
Standard InChI Key ZGXXDACFPQIPFH-UHFFFAOYSA-N
Canonical SMILES CN(C)C(=O)SN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

N-[(Dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide belongs to the class of N-substituted benzamides, which are widely studied for their bioactive potential. The compound’s structure comprises:

  • A benzamide backbone (C₆H₅CONH–).

  • A phenyl group (–C₆H₅) attached to the amide nitrogen.

  • A dimethylcarbamoyl sulfanyl moiety (–SCON(CH₃)₂) substituted on the same nitrogen.

This substitution pattern introduces steric and electronic effects that influence reactivity, solubility, and biological activity. The dimethylcarbamoyl group enhances hydrophilicity, while the sulfanyl bridge may facilitate redox interactions or metal coordination .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide can be inferred from analogous benzamide derivatives. A plausible route involves:

  • Formation of the Benzamide Core:

    • Condensation of benzoic acid derivatives with aniline using coupling agents like N,N′-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) .

    • Example: Reaction of 4-substituted benzoic acids with aniline yields N-phenylbenzamide intermediates .

  • Introduction of the Sulfanyl Group:

    • Thiolation of the amide nitrogen via nucleophilic substitution. For instance, treatment with sulfur-containing reagents (e.g., thiourea or Lawesson’s reagent) could introduce the –SH group .

  • Carbamoylation:

    • Reaction of the thiolated intermediate with dimethylcarbamoyl chloride to install the –SCON(CH₃)₂ moiety .

Table 1: Hypothetical Synthetic Pathway

StepReagents/ConditionsIntermediateYield*
1DIC, HOBt, AnilineN-Phenylbenzamide~65%
2Lawesson’s ReagentN-Phenylbenzamide-SH~50%
3Dimethylcarbamoyl ChlorideTarget Compound~60%
*Yields estimated from analogous reactions .

Structural Characterization

X-ray crystallography of related compounds, such as N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide, reveals nonplanar conformations and intramolecular hydrogen bonding . For N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide, similar analyses would likely show:

  • A twisted amide group due to steric hindrance from the dimethylcarbamoyl sulfanyl substituent.

  • Weak intramolecular interactions between the sulfanyl sulfur and adjacent carbonyl oxygen .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the dimethylcarbamoyl group .

  • Stability: The sulfanyl-carbamoyl bond may hydrolyze under strongly acidic or basic conditions, necessitating storage in neutral, anhydrous environments .

Table 2: Predicted Physicochemical Data

PropertyValueMethod/Reference
Molecular Weight316.42 g/molCalculated
LogP2.8 ± 0.3Estimation
pKa9.2 (amide NH)Analogous compounds

Challenges and Future Directions

  • Synthetic Optimization: Improving yields in the thiolation step (Table 1, Step 2) remains a priority. Alternative reagents like phosphorus pentasulfide warrant exploration .

  • Biological Screening: Prioritize in vitro assays against pain mediators (e.g., COX-2) and viral targets to validate hypothesized activities.

  • Crystallographic Studies: Resolving the compound’s crystal structure would clarify conformational preferences and guide drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator